methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
“Methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate” is a complex organic compound. Its structure is determined by single-crystal X-ray diffraction technique .
Synthesis Analysis
This compound is synthesized via a one-pot multi-component reaction at room temperature using commercially available urea as an inexpensive and environmentally benign organo-catalyst .Molecular Structure Analysis
The crystals of this compound are monoclinic, with parameters a = 10.7357 (12), b = 8.7774 (8), c = 15.0759 (16) Å, β = 103.575 (11)°, Z = 4, sp. gr. P 2 1 / n, R = 0.0551 for 1696 observed reflections . The crystal structure is stabilized by N–H···N, C–H···O, and C–H···π interactions .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety demonstrates the chemical versatility and potential pharmacological applications of derivatives similar to methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate. These compounds are prepared starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate and are expected to exhibit improved hypertensive activity due to their structural complexity and functional diversity (Kumar & Mashelker, 2007).
Antimicrobial Activity
Another significant application involves the use of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, synthesized through a simple and thermally efficient condensation process. These compounds have demonstrated in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Pharmacological Properties
The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates demonstrates the exploration of chemical entities for potential pharmacological applications. Starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine, these compounds are expected to exhibit antihypertensive activity, indicative of the broad therapeutic potentials of such derivatives (Kumar & Mashelker, 2006).
Fluorescence Emission
The exploration of new 2-pyrone derivatives for fluorescence emission illustrates the potential application of this compound analogs in materials science. Specifically, the synthesis of dialkyl 3-cyano-6-phenyl-2-oxo-2H-pyran-4-ylmalonates and their fluorescence properties opens avenues for their use as fluorescent compounds in various scientific and technological fields (Mizuyama et al., 2008).
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-12-17-19(22(27)26(14)13-16-10-6-7-11-25-16)18(15-8-4-3-5-9-15)20(21(24)30-17)23(28)29-2/h3-12,18H,13,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVTXMQQAALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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